4-fluoro-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]benzamide
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Overview
Description
4-Fluoro-N-{1-[(naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}benzamide is a synthetic organic compound that features a fluorinated benzamide moiety linked to a naphthylmethyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{1-[(naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}benzamide typically involves a multi-step process:
Formation of the pyrazole ring: This can be achieved through a one-pot three-component reaction involving an α, β-unsaturated ketone and hydrazine derivatives under microwave irradiation.
Naphthylmethyl substitution: The naphthylmethyl group is introduced via a nucleophilic substitution reaction.
Fluorination: The fluorine atom is incorporated into the benzamide moiety through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.
Reduction: Reduction of the benzamide moiety can yield the corresponding amine.
Substitution: Substitution of the fluorine atom can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-{1-[(naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to bind to specific molecular targets.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{1-[(naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation and apoptosis, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole core but differs in its substitution pattern.
(E)-(4-fluorophenylimino)methyl)naphthalen-2-ol: Another fluorinated compound with a naphthalene moiety, used in nonlinear optical applications.
Uniqueness
4-Fluoro-N-{1-[(naphthalen-1-yl)methyl]-1H-pyrazol-3-yl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H16FN3O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-fluoro-N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C21H16FN3O/c22-18-10-8-16(9-11-18)21(26)23-20-12-13-25(24-20)14-17-6-3-5-15-4-1-2-7-19(15)17/h1-13H,14H2,(H,23,24,26) |
InChI Key |
GXVBGFARXPVKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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